2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
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Overview
Description
2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The azetidin-3-yl moiety can be introduced through a nucleophilic substitution reaction using appropriate azetidine derivatives. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Common reagents used in these reactions include piperidine as a catalyst for condensation reactions and L-proline for Knoevenagel condensation . Major products formed from these reactions include substituted benzothiazoles and azetidines, which can be further functionalized for specific applications.
Scientific Research Applications
2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Medicine: Its derivatives have shown promise in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA replication in microbial or cancer cells . The benzothiazole ring system is known to interact with various biological pathways, enhancing the compound’s efficacy in therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-aminobenzenethiol and 2-mercapto benzothiazole . Compared to these, 2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole is unique due to the presence of the azetidin-3-yl moiety, which imparts additional chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-11-5-4-8-15-16(11)21-19(26-15)24-12-9-22(10-12)18(23)17-20-13-6-2-3-7-14(13)25-17/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMDCBLTLRCEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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